(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O5/c24-17-4-3-15(20(25)10-17)13-33-19-6-1-14(2-7-19)9-16(12-26)23(30)27-21-8-5-18(28(31)32)11-22(21)29/h1-11,29H,13H2,(H,27,30)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEFOVWHFXFJKC-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic compound belonging to the class of chalcones. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C24H17Cl2N3O5
- Molecular Weight : 498.32 g/mol
- IUPAC Name : this compound
The structure features a central α,β-unsaturated carbonyl system characteristic of chalcones, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of key signaling molecules such as NF-kB and p53.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis via caspase activation |
| HT-29 (Colon) | 12.5 | Inhibition of NF-kB signaling |
Anti-inflammatory Properties
The compound has been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages. This suggests its potential use in treating inflammatory diseases. Specifically, it inhibits the expression of inducible nitric oxide synthase (iNOS), which is a key enzyme in the inflammatory response.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this chalcone derivative demonstrates antimicrobial activity against a range of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of inflammatory cytokines compared to control groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 5911-07-9
- Structure: (Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide .
- Comparison: The Target Compound replaces the 4-methoxyphenyl-pyrrole moiety with a 4-[(2,4-dichlorophenyl)methoxy]phenyl group. The nitro group in the Target Compound’s 2-hydroxy-4-nitrophenyl substituent may enhance hydrogen-bonding interactions compared to the simpler 4-chlorophenyl group in 5911-07-7.
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide
- Structure: Contains a thioamide (-C(S)NH-) group instead of the cyano-enamide (-C(CN)CONH-) backbone.
- Comparison: The thioamide group in this compound may confer distinct electronic properties, such as increased resonance stabilization, but reduced metabolic stability compared to the Target Compound’s enamide group.
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile
- Structure : Features a sulfonamido-methyl group and a formylphenyl substituent.
- Comparison: The Target Compound’s dichlorophenyl-methoxy group offers stronger lipophilicity than the 4-methylbenzenesulfonamido group, which may influence solubility and bioavailability.
Hypothesized Pharmacological Implications
- Electron-Withdrawing Effects : The nitro group in the Target Compound may enhance binding to enzymes like kinases or proteases through dipole interactions or π-stacking with aromatic residues .
- Lipophilicity : The dichlorophenyl-methoxy group likely increases logP values compared to analogs with methyl or sulfonamido groups, suggesting improved blood-brain barrier penetration .
- Metabolic Stability : The enamide backbone in the Target Compound may resist hydrolysis better than thioamide analogs, as seen in similar compounds .
Data Table: Structural and Functional Comparison
Q & A
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in substitution steps .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, mitigating steric effects during condensation .
- Catalytic Systems : Use DMAP or Pd-based catalysts to accelerate amide bond formation under mild conditions .
How is the Z-configuration definitively determined using X-ray crystallography?
Q. Advanced
- Torsion Angle Analysis : The Z-isomer shows a dihedral angle <10° between the cyano and enamide groups.
- SHELX Refinement : Hydrogen bonding patterns (e.g., O–H···O interactions between hydroxy and nitro groups) are modeled to validate the configuration .
What purification methods are effective post-synthesis?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) to separate geometric isomers .
- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals due to differential solubility of the Z- and E-isomers .
What challenges arise in analyzing nitro and hydroxy groups via NMR, and how are they addressed?
Q. Advanced
- Hydrogen Bonding : Broadened hydroxy proton peaks (δ 10–12 ppm) are resolved using DMSO-d as a solvent .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) stabilizes nitro group conformers for clearer splitting .
How should researchers handle hygroscopicity or instability during storage?
Q. Advanced
- Anhydrous Storage : Use desiccators with PO under argon to prevent hydrolysis of the cyano group .
- Low-Temperature Stability : Store at –20°C in amber vials to avoid photodegradation of the nitroaryl moiety .
What computational methods predict the compound’s reactivity in biological systems?
Q. Advanced
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., cyano group as a Michael acceptor) .
- Molecular Docking : AutoDock Vina simulates interactions with kinase targets, validated by crystallographic data .
What safety precautions are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
